2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol
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Overview
Description
2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol is a complex organic compound that features a unique combination of functional groups, including an allyl group, a sulfanyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol typically involves multiple steps. One common approach is the alkylation of 6-amino-2-thiouracil with allyl halides in the presence of a base, followed by cyclization reactions to form the triazole ring . The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sodium or potassium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Solvents like dichloromethane or acetonitrile are often used to facilitate these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the triazole ring can produce various triazoline derivatives.
Scientific Research Applications
2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the allyl and sulfanyl groups can participate in covalent bonding or redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)pyrimidine
- 2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)benzene
Uniqueness
What sets 2-Allyl-6-((E)-{[3-sulfanyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-YL]imino}methyl)phenol apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the triazole ring, in particular, enhances its potential for forming stable complexes with biological targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H22N4O4S |
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Molecular Weight |
426.5 g/mol |
IUPAC Name |
4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H22N4O4S/c1-5-7-13-8-6-9-14(18(13)26)12-22-25-20(23-24-21(25)30)15-10-16(27-2)19(29-4)17(11-15)28-3/h5-6,8-12,26H,1,7H2,2-4H3,(H,24,30)/b22-12+ |
InChI Key |
ZMNPQNRWVBXHJK-WSDLNYQXSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2/N=C/C3=CC=CC(=C3O)CC=C |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NNC(=S)N2N=CC3=CC=CC(=C3O)CC=C |
Origin of Product |
United States |
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